molecular formula C20H20N2O4 B4246777 3-(1,3-benzodioxol-5-yl)-1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)propan-1-one

3-(1,3-benzodioxol-5-yl)-1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)propan-1-one

Cat. No.: B4246777
M. Wt: 352.4 g/mol
InChI Key: WQLHPWIUEDFOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(1,3-Benzodioxol-5-yl)propanoyl]-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a pyrazolone core, and a phenyl group

Preparation Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and methylene chloride under acidic conditions.

    Preparation of the Propanoyl Intermediate: The benzodioxole intermediate is then reacted with propionyl chloride to form the propanoyl derivative.

    Synthesis of the Pyrazolone Core: The propanoyl derivative is then reacted with hydrazine and an appropriate diketone to form the pyrazolone core.

    Final Coupling: The pyrazolone intermediate is then coupled with a phenyl group under basic conditions to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative reagents and catalysts to enhance efficiency.

Chemical Reactions Analysis

3-(1,3-benzodioxol-5-yl)-1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: The benzodioxole and phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or tumor growth. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

3-(1,3-benzodioxol-5-yl)-1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)propan-1-one can be compared with similar compounds such as:

    1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: A designer drug with structural similarities but different pharmacological properties.

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Shares the benzodioxole ring but differs in the functional groups and overall structure.

    1-(1,3-Benzodioxol-5-yl)-2-bromoethanone: Another benzodioxole derivative with distinct reactivity due to the presence of a bromine atom.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-14-12-20(24,16-5-3-2-4-6-16)22(21-14)19(23)10-8-15-7-9-17-18(11-15)26-13-25-17/h2-7,9,11,24H,8,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLHPWIUEDFOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)CCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzodioxol-5-yl)-1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)propan-1-one
Reactant of Route 2
3-(1,3-benzodioxol-5-yl)-1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3-(1,3-benzodioxol-5-yl)-1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)propan-1-one
Reactant of Route 4
3-(1,3-benzodioxol-5-yl)-1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)propan-1-one
Reactant of Route 5
3-(1,3-benzodioxol-5-yl)-1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-(1,3-benzodioxol-5-yl)-1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.